2-Bromo-5-(trifluorométhyl)pyrazine

Vue d'ensemble

Description

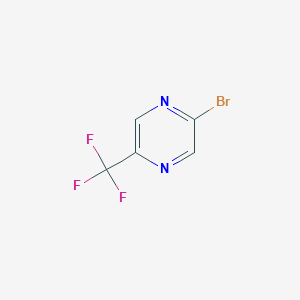

2-Bromo-5-(trifluoromethyl)pyrazine is a useful research compound. Its molecular formula is C5H2BrF3N2 and its molecular weight is 226.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-5-(trifluoromethyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(trifluoromethyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse Organique

2-Bromo-5-(trifluorométhyl)pyrazine: est un bloc de construction précieux en synthèse organique. Il peut être utilisé pour introduire le groupe trifluorométhyle, qui est important en pharmacie en raison de sa capacité à améliorer la bioactivité et la stabilité métabolique des composés thérapeutiques .

Chimie Médicinale

En chimie médicinale, ce composé sert de précurseur pour la synthèse de diverses molécules biologiquement actives. Son incorporation dans les candidats médicaments peut améliorer les propriétés pharmacocinétiques et augmenter l'affinité de liaison aux cibles biologiques .

Chimie Agricole

Le groupe trifluorométhyle est également important dans le développement des produits agrochimiques. This compound peut être utilisé pour créer des pesticides et des herbicides avec une puissance accrue et une durée d'action plus longue .

Science des Matériaux

Ce composé trouve des applications dans la science des matériaux, en particulier dans la synthèse de matériaux avancés qui nécessitent l'incorporation de pyrazines fluorées, ce qui peut conférer des propriétés physiques et chimiques uniques .

Catalyse

This compound: peut agir comme un ligand ou un catalyseur dans diverses réactions chimiques. Sa structure unique lui permet de faciliter des réactions qui sont autrement difficiles à réaliser .

Recherche en Chimie du Fluor

En tant que composé fluoré, il est largement utilisé dans la recherche en chimie du fluor pour étudier les effets de la fluoration sur la réactivité chimique et la stabilité .

Matériaux Photovoltaïques

Enfin, il peut être utilisé dans le développement de matériaux photovoltaïques où les pyrazines fluorées peuvent jouer un rôle dans la conception de nouvelles cellules solaires avec une efficacité et une stabilité améliorées .

Mécanisme D'action

Target of Action

It is known to be used as a substrate in palladium-catalyzed α-arylation of a refomatsky reagent . This suggests that its targets could be related to the palladium catalyst and the Refomatsky reagent in the context of carbon-carbon bond formation .

Mode of Action

2-Bromo-5-(trifluoromethyl)pyrazine interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of a carbon-carbon bond between the 2-Bromo-5-(trifluoromethyl)pyrazine and another organic compound, facilitated by a palladium catalyst . The process is characterized by exceptionally mild and functional group tolerant reaction conditions .

Biochemical Pathways

Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a part in the synthesis of complex organic compounds . The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 2-Bromo-5-(trifluoromethyl)pyrazine’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the result of its action is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)pyrazine can be influenced by various environmental factors. For instance, it is recommended to be stored under an inert atmosphere at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy.

Propriétés

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRATCPZBXTQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-c]pyridine-6-carbohydrazide](/img/structure/B1526244.png)